molecular formula C22H21ClN4O4 B11290638 N-(2-chloro-5-methoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chloro-5-methoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290638
M. Wt: 440.9 g/mol
InChI Key: GIOVBWOARQBJJO-UHFFFAOYSA-N
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Description

N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrazolopyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives with different substituents on the aromatic rings. Examples include:

  • N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-ACETAMIDE

Uniqueness

The uniqueness of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents and the resulting biological activities. These unique features may confer specific advantages in certain applications, such as increased potency or selectivity for a particular target.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H21ClN4O4/c1-12-20(13-4-6-14(30-2)7-5-13)26-27-18(11-19(28)25-21(12)27)22(29)24-17-10-15(31-3)8-9-16(17)23/h4-10,18H,11H2,1-3H3,(H,24,29)(H,25,28)

InChI Key

GIOVBWOARQBJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)OC)Cl

Origin of Product

United States

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